Sodium 4-Chlorobenzenesulfinate: A Comprehensive Technical Guide on Properties and Synthetic Applications
Sodium 4-Chlorobenzenesulfinate: A Comprehensive Technical Guide on Properties and Synthetic Applications
Executive Summary
Sodium 4-chlorobenzenesulfinate (CAS: 14752-66-0) is a highly versatile, odorless, and bench-stable organosulfur building block. In the realm of drug development and advanced organic synthesis, introducing a sulfonyl or sulfenyl moiety often requires handling volatile, malodorous thiols or moisture-sensitive sulfonyl chlorides. Sodium sulfinates bypass these logistical hurdles[1]. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-validated experimental protocols for utilizing sodium 4-chlorobenzenesulfinate, specifically focusing on its role in modern C-S bond-forming methodologies[2].
Physicochemical Profiling
Understanding the physical and chemical parameters of sodium 4-chlorobenzenesulfinate is critical for optimizing reaction conditions, particularly concerning solvent selection and stoichiometric calculations[3].
Table 1: Physicochemical Properties of Sodium 4-Chlorobenzenesulfinate
| Property | Value | Causality / Structural Impact |
| IUPAC Name | Sodium 4-chlorobenzenesulfinate | Standard nomenclature identifying the para-substituted halogen. |
| CAS Number | 14752-66-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C6H4ClNaO2S | Dictates the stoichiometric weight for reaction setups. |
| Molecular Weight | 198.60 g/mol | Used for precise molar equivalent calculations. |
| Melting Point | >300 °C | Indicates high thermal stability due to the ionic crystal lattice. |
| Topological Polar Surface Area | 59.3 Ų | Reflects the exposed polar oxygen atoms, influencing solvation. |
| Formal Charge | 0 (Net), Na (+1), Sulfinate (-1) | Drives its high solubility in polar media (e.g., Water, DMSO). |
| Physical Appearance | White to light yellow powder | Purity indicator; darkening suggests oxidation to sulfonate. |
Structural Causality: The stability of sodium 4-chlorobenzenesulfinate arises from the resonance delocalization of the negative charge across the two oxygen atoms of the sulfinate group[3]. The para-chloro substituent exerts a mild electron-withdrawing inductive effect (-I), which slightly modulates the nucleophilicity of the sulfur atom compared to an unsubstituted benzenesulfinate. This precise electronic tuning makes it an ideal reagent for controlled sulfenylation and sulfonylation reactions without uncontrolled over-oxidation[2].
Chemical Reactivity & Mechanistic Pathways
Sodium 4-chlorobenzenesulfinate exhibits ambident nucleophilicity. Depending on the electrophile and reaction conditions (e.g., solvent polarity, transition metals, or radical initiators), the reaction can occur at either the sulfur or the oxygen atom. However, S-alkylation/arylation is overwhelmingly favored in polar aprotic solvents due to the "soft" nature of the sulfur center[1].
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C-S Bond Formation (Sulfones): Reacts with alkyl halides or aryl diazonium salts to yield sulfones. Recent advancements demonstrate that carbon tetrachloride (CCl₄) can induce the coupling of sodium sulfinates to form diaryl sulfones without external reductants[4].
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S-S Bond Formation (Thiosulfonates): Cross-coupling with thiols under aerobic conditions or metal catalysis (e.g., CuI) yields thiosulfonates, which are crucial motifs in antibacterial drug development[1].
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N-S Bond Formation (Sulfonamides): Direct coupling with amines or indoles provides access to N-sulfonyl derivatives, a ubiquitous functional group in FDA-approved pharmaceuticals[2].
Divergent synthetic pathways of Sodium 4-chlorobenzenesulfinate in organosulfur chemistry.
Experimental Workflows: CCl₄-Induced Synthesis of Diaryl Sulfones
Historically, synthesizing sulfones required harsh oxidants or transition metals. A recent breakthrough published in The Journal of Organic Chemistry demonstrates an external reductant-free and acid-free synthesis using CCl₄ as an inducer in DMSO[4].
Table 2: Quantitative Reaction Parameters for Sulfone Synthesis
| Parameter | Optimized Value | Causality / Observation |
| ArSO₂Na Equivalents | 1.0 eq (12 mmol) | Stoichiometric basis for the homocoupling reaction. |
| CCl₄ Equivalents | 1.0 eq (12 mmol) | Acts as a radical inducer; excess leads to over-oxidation. |
| Solvent Volume | 60 mL DMSO | Ensures 0.2 M concentration, optimal for radical dimerization. |
| Temperature | 25 °C (Room Temp) | Prevents thermal degradation of the sulfinyl radical intermediate. |
| Reaction Time | 48 hours | Required for complete consumption of the starting material. |
| Isolated Yield | 57% | Reflects the efficiency of the CCl₄-induced homocoupling pathway. |
Step-by-Step Protocol: Synthesis of 4,4′-sulfonylbis(chlorobenzene)
Phase 1: Reaction Setup & Activation
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Charge the Vessel: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 4-chlorobenzenesulfinate (2.38 g, 12 mmol)[4].
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Solvent Addition: Add 60 mL of anhydrous Dimethyl Sulfoxide (DMSO).
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Expertise & Causality: DMSO is a polar aprotic solvent that completely dissolves the sulfinate salt, leaving the nucleophilic sulfur atom unencumbered by hydrogen bonding, thereby maximizing its reactivity[5].
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Inducer Addition: Add Carbon Tetrachloride (CCl₄) (1.85 g, 12 mmol) dropwise.
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Expertise & Causality: CCl₄ acts as a mild radical initiator/inducer. It facilitates the single-electron transfer (SET) oxidation of the sulfinate anion to a sulfinyl radical, which subsequently dimerizes to form the sulfone[4].
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Stirring & Self-Validation: Seal the flask and stir the mixture at room temperature (25 °C) for 48 hours. Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate 4:1). The disappearance of the baseline sulfinate spot and the emergence of a less polar UV-active spot confirms reaction progress[4].
Phase 2: Workup & Extraction 5. Quenching: Pour the reaction mixture into 100 mL of saturated aqueous NaCl (brine).
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Expertise & Causality: Brine is used instead of pure water to maximize the "salting-out" effect, drastically reducing the solubility of the organic product in the aqueous phase and preventing emulsion formation during extraction[4].
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
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Expertise & Causality: EtOAc provides an optimal partition coefficient for the sulfone product while leaving the highly polar DMSO and unreacted sodium salts in the aqueous layer[4].
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Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
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Expertise & Causality: Removing residual water is critical to prevent hydrolysis or bumping during rotary evaporation[4].
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Phase 3: Purification 8. Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 40 °C). 9. Chromatography: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh) using a gradient eluent of Petroleum Ether/Ethyl Acetate (9:1)[4]. 10. Validation: Isolate the product (approx. 0.98 g, 57% yield). Confirm identity and purity via ¹H NMR (CDCl₃) and LC-MS[4].
Step-by-step experimental workflow for the CCl4-induced synthesis of diaryl sulfones.
Safety, Handling, and Storage
Sodium 4-chlorobenzenesulfinate is classified under the Globally Harmonized System (GHS) as a hazardous substance requiring standard laboratory PPE (nitrile gloves, safety goggles, lab coat)[3].
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H302: Harmful if swallowed.
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H315 / H319: Causes skin irritation and serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocols: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature. Exposure to ambient moisture and oxygen over prolonged periods can lead to slow oxidation to the corresponding sulfonate, which will deactivate its nucleophilic properties[3].
References
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PubChem. "Sodium 4-chlorobenzenesulfinate | C6H4ClNaO2S | CID 23664783". National Institutes of Health (NIH). URL:[Link]
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Yang, X., et al. "CCl4-Induced Synthesis of Phosphonothioates, Sulfoxides, and Sulfones from Sodium Sulfinates". The Journal of Organic Chemistry, 2025, 90(22), 7510-7518. URL:[Link]
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Reddy, R. J., & Kumari, A. H. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds". RSC Advances, 2021, 11, 9130-9221. URL:[Link]
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- 3. Sodium 4-chlorobenzenesulfinate | C6H4ClNaO2S | CID 23664783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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